(3-Chloro-6-methoxypyridin-2-yl)methanol
Overview
Description
“(3-Chloro-6-methoxypyridin-2-yl)methanol” is a chemical compound . It is used for research and development purposes .
Molecular Structure Analysis
The molecular weight of a similar compound, “(2-Chloro-6-methoxypyridin-3-yl)methanol”, is 173.6 . The InChI code is1S/C7H8ClNO2/c1-11-6-3-2-5(4-10)7(8)9-6/h2-3,10H,4H2,1H3
. Physical and Chemical Properties Analysis
The physical form of a similar compound, “(2-Chloro-6-methoxypyridin-3-yl)methanol”, is solid . The storage temperature is 2-8°C .Scientific Research Applications
Structural and Spectroscopic Analysis
- Spectroscopic Properties : A study detailed the spectroscopic properties, including FT-Raman and FT-Infrared spectra, of a similar compound, 3-chloro-6-methoxypyridazine. The molecular geometry, vibrational frequencies, UV-Visible absorption spectrum, and NMR analysis were explored using DFT calculations. This research offers insights into the potential use of (3-Chloro-6-methoxypyridin-2-yl)methanol in understanding molecular interactions and spectroscopic properties (S. Vijaya Chamundeeswari et al., 2013).
Chemical Reactions and Catalysis
- Ligand Exchange Reactions : Research on ligand substitution reactions involving methoxide and alcohols on a tungsten(0) carbonyl center suggests potential catalytic and reactivity studies involving this compound (K. Klausmeyer et al., 2003).
Photoreactions
- Photoreactions in Methanol : An investigation into the photoreactions of N-methylpyridinium compounds in methanol under different atmospheric conditions highlights the potential for studying the photoreactivity of this compound (S. Ohkoshi et al., 1992).
Synthesis and Material Science
- Molecular Structure Analysis : The synthesis and characterization of compounds with similar structural motifs to this compound have been reported, providing a basis for material science and organic synthesis applications (B. Lakshminarayana et al., 2009).
Environmental and Catalysis Research
- Methanol Synthesis Catalysis : Research into rare earth elements in methanol synthesis catalysis could imply potential applications for this compound in enhancing catalytic performance due to its structural and chemical properties (A. Richard, M. Fan, 2018).
Safety and Hazards
Properties
IUPAC Name |
(3-chloro-6-methoxypyridin-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c1-11-7-3-2-5(8)6(4-10)9-7/h2-3,10H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFDZLRSZOVFBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679868 | |
Record name | (3-Chloro-6-methoxypyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227490-30-3 | |
Record name | (3-Chloro-6-methoxypyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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